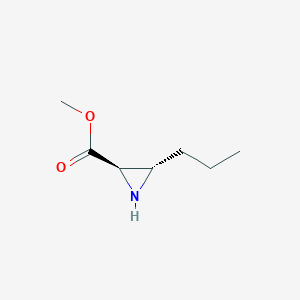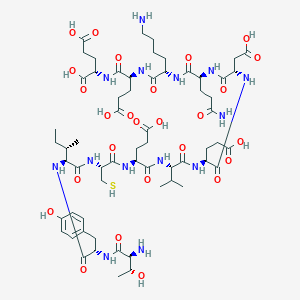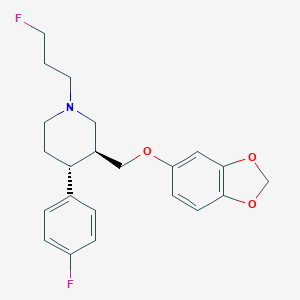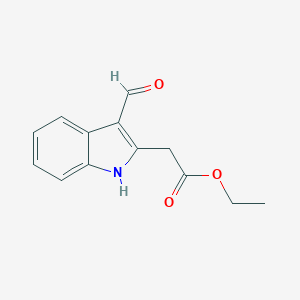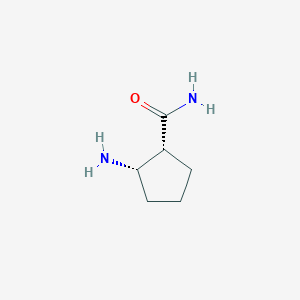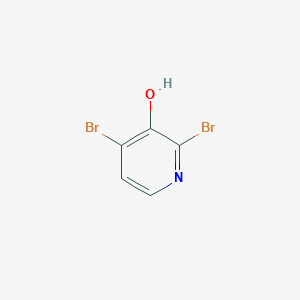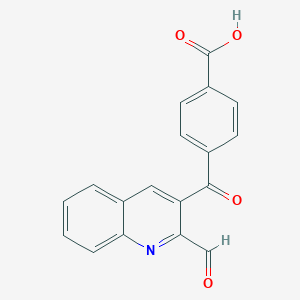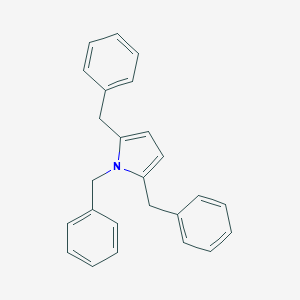
1,2,5-Tribenzylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Tribenzylpyrrole is a chemical compound with the molecular formula C25H21N. It is a pyrrole derivative that has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 1,2,5-tribenzylpyrrole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell division and proliferation. It may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
1,2,5-Tribenzylpyrrole has been shown to exhibit potent antifungal and antibacterial activity. It has also been shown to induce apoptosis in cancer cells. In addition, it has been investigated for its potential use as a building block for the synthesis of novel polymers and materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2,5-tribenzylpyrrole in lab experiments include its potent antifungal and antibacterial activity, its ability to induce apoptosis in cancer cells, and its potential use as a building block for the synthesis of novel polymers and materials. However, its limitations include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For the study of 1,2,5-tribenzylpyrrole include further investigation of its mechanism of action, as well as its potential applications in the fields of biochemistry, pharmacology, and materials science. In addition, research is needed to explore its potential use as a building block for the synthesis of novel polymers and materials. Further studies are also needed to determine its toxicity and potential side effects, as well as its efficacy in vivo.
Métodos De Síntesis
1,2,5-Tribenzylpyrrole can be synthesized using several methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Sonogashira coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkynyl compound in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1,2,5-Tribenzylpyrrole has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to exhibit potent antifungal and antibacterial activity. In pharmacology, it has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells. In materials science, it has been investigated for its potential use as a building block for the synthesis of novel polymers and materials.
Propiedades
Número CAS |
132752-02-4 |
|---|---|
Nombre del producto |
1,2,5-Tribenzylpyrrole |
Fórmula molecular |
C25H23N |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
1,2,5-tribenzylpyrrole |
InChI |
InChI=1S/C25H23N/c1-4-10-21(11-5-1)18-24-16-17-25(19-22-12-6-2-7-13-22)26(24)20-23-14-8-3-9-15-23/h1-17H,18-20H2 |
Clave InChI |
RGLBGWYXPYEOIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=C(N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Sinónimos |
1,2,5-TRIBENZYLPYRROLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
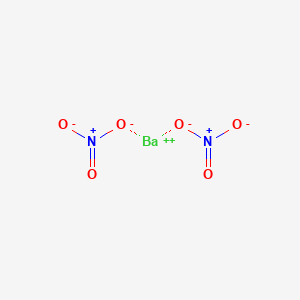

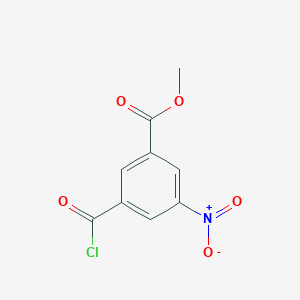
![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
